4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a trimethyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable diketone under acidic conditions to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to enzyme active sites, inhibiting their activity. This binding can lead to the disruption of key biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl isocyanate
- 4-Fluoronitrobenzene
- 4-Fluorophenylboronic acid
- 4-Fluoroamphetamine
Uniqueness
Compared to these similar compounds, 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide is unique due to its tetrahydroquinoline core and the presence of both fluorophenyl and trimethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2/c1-15-21(24(30)28-18-7-5-4-6-8-18)22(16-9-11-17(26)12-10-16)23-19(27-15)13-25(2,3)14-20(23)29/h4-12,22,27H,13-14H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDRTKYKONSWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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